molecular formula C19H16ClFN2O3 B5849703 N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Cat. No. B5849703
M. Wt: 374.8 g/mol
InChI Key: FZHZNOPCDFDJBN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, also known as ABT-639, is a potent and selective antagonist of the T-type calcium channels. This molecule has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is a selective antagonist of the T-type calcium channels. T-type calcium channels are low-voltage activated calcium channels that play a crucial role in various physiological processes, including neuronal excitability, neurotransmitter release, and gene expression. N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide binds to the T-type calcium channels and inhibits their activity, leading to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to have several biochemical and physiological effects. It reduces the frequency and duration of epileptic seizures by inhibiting the activity of T-type calcium channels. In addition, N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide reduces neuropathic pain by inhibiting the release of neurotransmitters such as glutamate and substance P. Furthermore, N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been found to induce apoptosis in cancer cells by inhibiting the activity of T-type calcium channels.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the T-type calcium channels, making it an ideal tool for studying the role of T-type calcium channels in various physiological and pathological processes. However, N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has a short half-life, which requires frequent dosing in animal models.

Future Directions

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has several potential future directions. One potential direction is the development of more potent and selective T-type calcium channel antagonists based on the structure of N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. Another potential direction is the investigation of the role of T-type calcium channels in other diseases, such as Parkinson's disease and Alzheimer's disease. Furthermore, the anticancer properties of N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide warrant further investigation for its potential use in cancer therapy.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-fluoroaniline, which is then reacted with 3,5-dimethyl-4-isoxazolecarboxylic acid to form the intermediate product. The intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to form N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticonvulsant effects in animal models of epilepsy. In addition, N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been found to be effective in reducing neuropathic pain in animal models. Furthermore, recent studies have suggested that N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide may have anticancer properties by inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-14-6-7-18(21)17(20)9-14/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZNOPCDFDJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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